molecular formula C13H21NO3 B2538988 tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2193058-60-3

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B2538988
CAS RN: 2193058-60-3
M. Wt: 239.315
InChI Key: YEYQQSKNVDWVFO-UHFFFAOYSA-N
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Description

“tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the CAS Number: 2193058-60-3 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The IUPAC Name of the compound is tert-butyl (1S,5R)-5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate . The InChI Code is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 239.31 .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers have directed their efforts toward stereoselective synthesis of this basic structure. By developing synthetic methodologies, scientists aim to access tropane alkaloids for further pharmacological investigations .

Drug Discovery and Medicinal Chemistry

The unique bicyclic structure of tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate makes it an interesting candidate for drug development. Medicinal chemists explore its potential as a scaffold for designing novel compounds with specific biological activities. By functionalizing different positions on the scaffold, they can create derivatives targeting various receptors or enzymes .

Catalysis and Asymmetric Synthesis

Researchers investigate the use of this compound in asymmetric catalysis. Its chiral center allows for enantioselective transformations, making it valuable in the synthesis of complex molecules. By modifying the substituents, chemists can tailor the reactivity and selectivity of the scaffold for specific reactions .

Organic Synthesis and Ring Expansion Reactions

The bicyclic nature of tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate provides opportunities for ring expansion reactions. Chemists explore its reactivity in cycloadditions, rearrangements, and annulations to create larger ring systems. These synthetic strategies contribute to the development of diverse organic molecules .

Natural Product Analogues

Inspired by natural products, scientists design analogues based on the tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate scaffold. These analogues may exhibit improved pharmacological properties or novel biological activities. By mimicking natural compounds, researchers aim to discover new leads for drug development .

Materials Science and Supramolecular Chemistry

The rigid bicyclic framework of this compound can serve as a building block in materials science. Researchers explore its self-assembly properties and interactions with other molecules. By incorporating it into supramolecular architectures, they create functional materials for applications such as sensors, catalysts, and drug delivery systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQQSKNVDWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

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